

A Technical Guide to the Preclinical Profile of INX-315 (Cdk2-IN-15)

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Compound of Interest

Compound Name: Cdk2-IN-15

Cat. No.: B12378752

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Executive Summary

Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that, in complex with cyclin E or cyclin A, serves as a critical regulator of the G1-to-S phase cell cycle transition. Dysregulation of the Cyclin E-CDK2 axis, particularly through the amplification of the CCNE1 gene (encoding cyclin E1), is a known oncogenic driver in a variety of solid tumors, including certain ovarian, uterine, and gastric cancers. Furthermore, acquired resistance to highly effective CDK4/6 inhibitors (CDK4/6i) in hormone receptor-positive (HR+) breast cancer is frequently mediated by a compensatory upregulation of CDK2 activity.

This document provides a comprehensive technical overview of the preclinical data for INX-315, a novel, potent, and orally active small molecule inhibitor with high selectivity for CDK2.[1][2] Preclinical studies have demonstrated that INX-315 effectively induces G1 cell cycle arrest, promotes a senescence-like phenotype, and suppresses tumor growth in models of CCNE1-amplified cancers.[2][3] Moreover, INX-315 has shown the ability to overcome resistance to CDK4/6 inhibitors in breast cancer models, both as a monotherapy and in combination, suggesting a promising therapeutic strategy for these difficult-to-treat patient populations.[4][5]

Quantitative Data Presentation

The preclinical profile of INX-315 is defined by its high potency and selectivity for CDK2, leading to robust cellular and in vivo activity in targeted cancer models.

Table 1: In Vitro Kinase Selectivity Profile of INX-315

This table summarizes the biochemical and intracellular inhibitory activity of INX-315 against a panel of cyclin-dependent kinases. The data highlights the compound's picomolar potency against the CDK2/Cyclin E1 complex and its significant selectivity over other key CDKs, particularly CDK1.

Kinase Complex	Biochemical IC50 (nM)	Fold vs. CDK2/E	Intracellular NanoBRET IC50 (nM)	Fold vs. CDK2/E
CDK2/Cyclin E1	0.6	1	2.3	1
CDK2/Cyclin A2	2.4	4	71.3	31
CDK1/Cyclin B1	30	50	374	163
CDK4/Cyclin D1	133	222	Not Determined	N/A
CDK6/Cyclin D3	338	563	Not Determined	N/A
CDK9/Cyclin T1	73	122	2950	1283

Data sourced from Incyclix Bio presentations and related publications.[\[4\]](#)
[\[5\]](#)

Table 2: Cellular Activity of INX-315 in Cancer Cell Lines

The antiproliferative effects of INX-315 were evaluated across various cancer cell lines, demonstrating potent activity in models characterized by CCNE1 amplification or acquired resistance to CDK4/6 inhibitors.

Cell Line	Cancer Type	Key Feature	Proliferation IC50 (nM)
OVCAR3	Ovarian	CCNE1-amplified	Low Nanomolar
MKN1	Gastric	CCNE1-amplified	Low Nanomolar
MCF7-Palbo-R	Breast	Palbociclib Resistant	113 (in combination with 1 μ M Palbociclib)
T47D-Abe-R	Breast	Abemaciclib Resistant	Low Nanomolar
Hs68	Fibroblast	Normal (Non-cancerous)	1430

Data indicates high sensitivity in cancer cells dependent on CDK2, while normal cells are largely unaffected.[\[4\]](#)[\[6\]](#)

Table 3: In Vivo Efficacy of INX-315 in Xenograft Models

INX-315 demonstrated robust single-agent antitumor activity in multiple patient-derived (PDX) and cell line-derived (CDX) xenograft models of CCNE1-amplified cancers.

Model	Cancer Type	Treatment and Dose	Duration	Outcome
OVCAR3 CDX	Ovarian	200 mg/kg, QD	42 days	89% Tumor Growth Inhibition (TGI)
OVCAR3 CDX	Ovarian	100 mg/kg, BID	42 days	Tumor Stasis
GA0103 PDX	Gastric	100 mg/kg, BID	56 days	Tumor Stasis
OV5398 PDX	Ovarian	Not Specified	Not Specified	Tumor Stasis/Regression

QD: once daily;

BID: twice daily.

All treatments were well-tolerated with no significant body weight loss reported.[\[4\]](#)[\[6\]](#)

Experimental Protocols

The following sections detail the methodologies used in the preclinical evaluation of INX-315.

Biochemical Kinase Assays

- Objective: To determine the 50% inhibitory concentration (IC50) of INX-315 against purified kinase complexes.
- Method: Biochemical IC50 values were determined using enzymatic assays (e.g., Nanosyn). [\[3\]](#)[\[4\]](#) The assays were conducted in a 12-point dose-response format. The concentration of ATP was set at the Michaelis constant (Km) for each specific kinase to ensure competitive binding assessment.[\[4\]](#)

Intracellular Target Engagement Assay

- Objective: To measure the potency and selectivity of INX-315 on its target kinase within a live cellular environment.
- Method: The NanoBRET™ Target Engagement Assay (Promega) was utilized.[4][7] This assay measures the displacement of a fluorescent tracer from a NanoLuc®-CDK2 fusion protein by a competitive inhibitor (INX-315) in live cells. The resulting IC50 value reflects the compound's cell permeability and target engagement potency.[4]

Cell Proliferation and Viability Assays

- Objective: To assess the antiproliferative effect of INX-315 on cancer and normal cell lines.
- Method: Cells were seeded in multi-well plates and treated with a 10-point dose curve of INX-315 for 6 days.[3][4] Cell viability was quantified using the CellTiter-Glo® (CTG) Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.[4]

Cell Cycle Analysis

- Objective: To determine the effect of INX-315 on cell cycle progression.
- Method: Cancer cells were treated with various concentrations of INX-315 for 24 hours.[3][4] To assess DNA synthesis, cells were pulsed with 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine. Cells were then fixed, permeabilized, and stained with a fluorescent azide that couples to the EdU. Total DNA content was stained using a DNA-intercalating dye (e.g., DAPI). The distribution of cells in G1, S, and G2/M phases was analyzed by flow cytometry.[4]

Western Blotting

- Objective: To confirm target engagement and downstream pathway modulation by measuring protein expression and phosphorylation status.
- Method: Cell or tumor tissue lysates were prepared from samples treated with INX-315 or vehicle control.[3][7] Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key pathway proteins such as phosphorylated

Retinoblastoma (pRb), total Rb, and Cyclin A2.[3] Following incubation with secondary antibodies, protein bands were visualized using chemiluminescence.

Senescence-Associated β -Galactosidase Assay

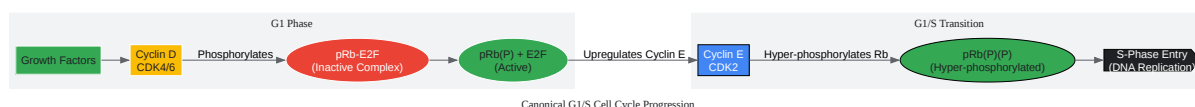
- Objective: To detect the induction of a therapy-induced senescence phenotype.
- Method: Cells were treated with INX-315 for 7 days.[7] Following treatment, cells were fixed and incubated with a staining solution containing X-gal at pH 6.0. The development of a blue color, indicating β -galactosidase activity, is a characteristic marker of senescent cells.[7]

In Vivo Xenograft Studies

- Objective: To evaluate the antitumor efficacy and tolerability of INX-315 in a living organism.
- Method: Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models were established by implanting human tumor fragments or cells into immunodeficient mice.[2][8] Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups. INX-315 was administered orally, typically on a once-daily (QD) or twice-daily (BID) schedule.[4] Tumor volumes and mouse body weights were measured twice weekly to assess efficacy and tolerability, respectively.[4]

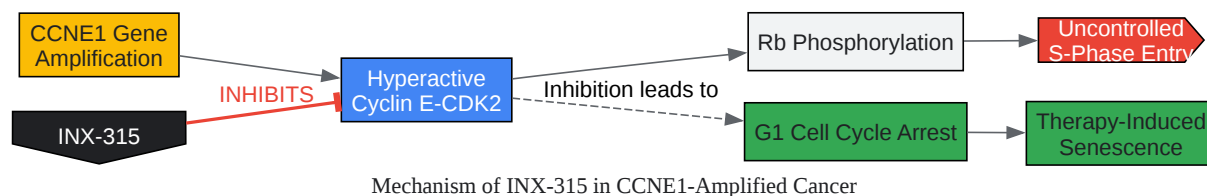
Signaling Pathways and Experimental Workflows

Visualizations of the mechanism of action and evaluation process for INX-315.



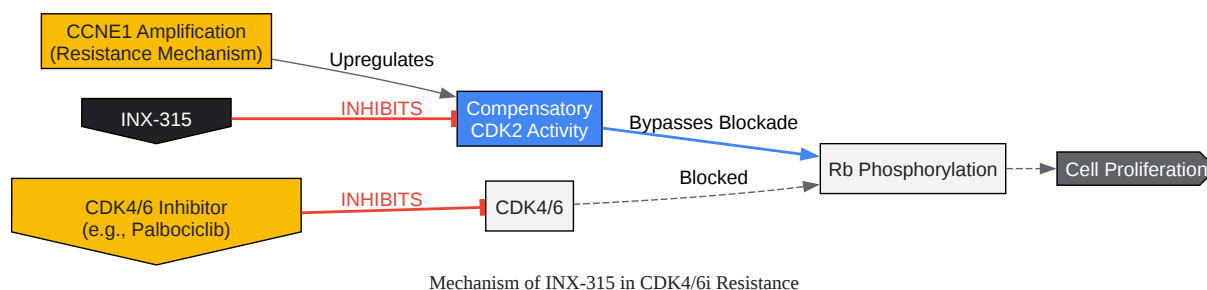
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Caption: The canonical G1/S transition pathway regulated by CDK4/6 and CDK2.



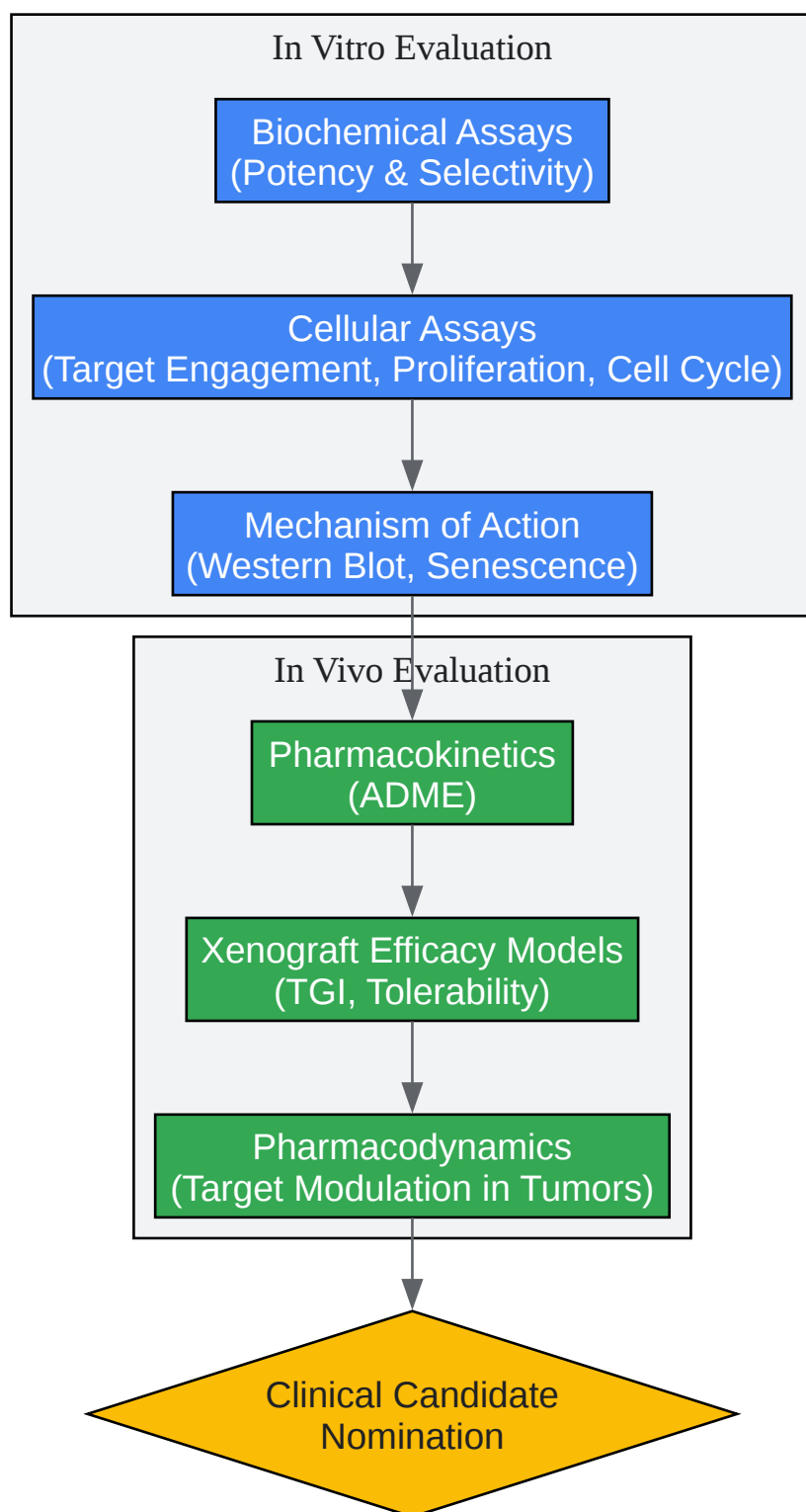
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Caption: INX-315 inhibits hyperactive CDK2 in CCNE1-amplified tumors.



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Caption: INX-315 blocks the CDK2-mediated bypass pathway in CDK4/6i resistance.



General Preclinical Evaluation Workflow for a CDK2 Inhibitor

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Caption: A streamlined workflow for the preclinical assessment of CDK2 inhibitors.

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